Parasite-Selective Kinase Inhibition: Pfmrk vs. Human CDK1/Cyclin B
4-Methyl-6H-pyrimido[1,2-b]indazol-2-one exhibits a 3.4-fold selectivity for the malarial kinase Pfmrk (IC50 = 3.5 µM) over the human ortholog CDK1/cyclin B (IC50 = 12 µM), demonstrating a measurable preference for the parasitic target [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.5 µM (Pfmrk); IC50 = 12 µM (human CDK1/cyclin B) |
| Comparator Or Baseline | Human CDK1/cyclin B as comparator; IC50 = 12 µM |
| Quantified Difference | 3.4-fold selectivity for Pfmrk over human CDK1 |
| Conditions | Inhibition of Plasmodium falciparum cyclin-dependent protein kinase Pfmrk vs. human Cyclin-dependent kinase 1/cyclin B; assay details curated by ChEMBL and hosted by BindingDB |
Why This Matters
This selectivity margin is critical for researchers pursuing antimalarial leads, as it indicates a window between parasite enzyme inhibition and potential human kinase off-target effects.
- [1] BindingDB. (n.d.). Entry for CHEMBL1213804 (4-methyl-6H-pyrimido[1,2-b]indazol-2-one). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50409725 View Source
